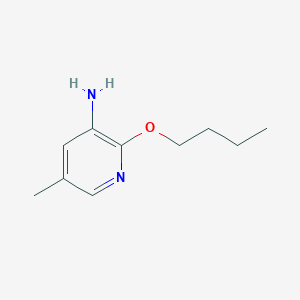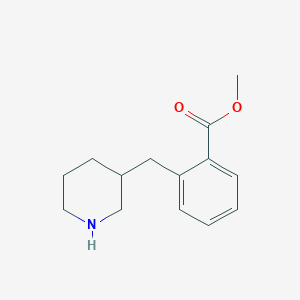
Methyl 2-(3-piperidinylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-piperidinylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzoate ester linked to a piperidine ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-piperidinylmethyl)benzoate typically involves the esterification of 2-(3-piperidinylmethyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, enhancing the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents such as sodium hydride and alkyl halides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(3-piperidinylmethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmacologically active agents. Its structure suggests it could be a precursor to compounds with analgesic or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism by which Methyl 2-(3-piperidinylmethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Methyl 2-(4-piperidinylmethyl)benzoate: Similar structure but with the piperidine ring attached at a different position.
Ethyl 2-(3-piperidinylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(3-piperidinylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the piperidine ring and the nature of the ester group can significantly affect the compound’s chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
1158746-97-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
methyl 2-(piperidin-3-ylmethyl)benzoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-3-2-6-12(13)9-11-5-4-8-15-10-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Clave InChI |
RFYQEJZSXIWCFX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1CC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


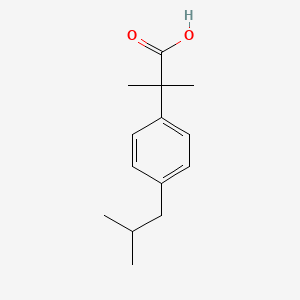

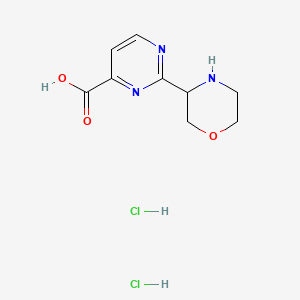
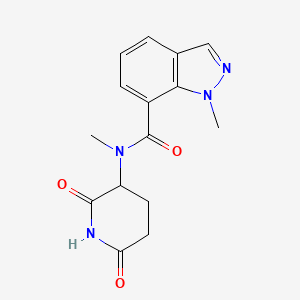
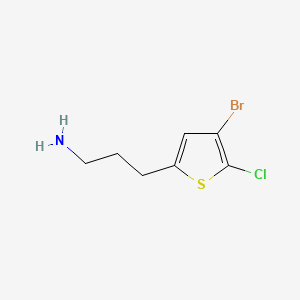
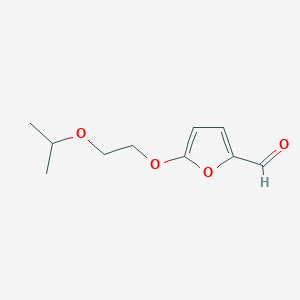
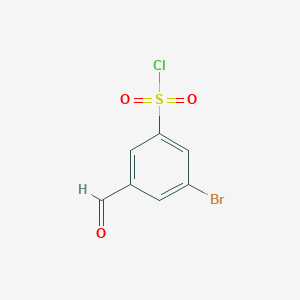
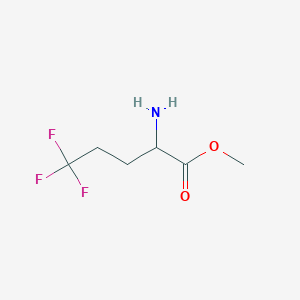
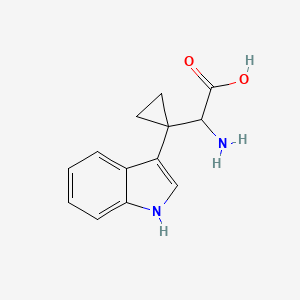
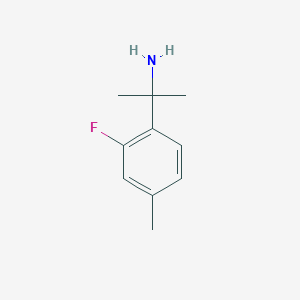
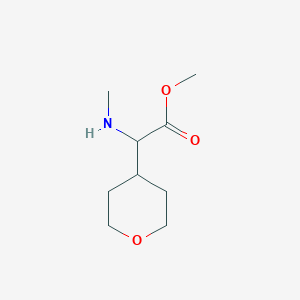
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
